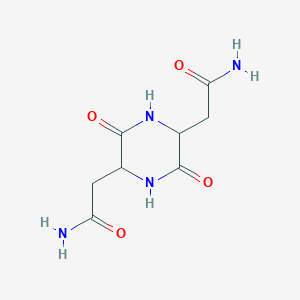
2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide involves the cyclization of asparagine derivatives under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different diketopiperazine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,6-Dioxo-2,5-piperazinediacetamide: Another diketopiperazine derivative with similar structural features.
N-fumaroylated diketopiperazine: A compound with a similar diketopiperazine core but different functional groups.
Uniqueness: 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties . Its use as a reference standard in pharmaceutical applications highlights its importance in ensuring the accuracy and reliability of analytical methods .
Biological Activity
The compound 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide , a diketopiperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.
Physical Properties
- Molecular Weight : 258.24 g/mol
- Melting Point : Approximately 270-272 °C
- Solubility : Soluble in polar solvents like water and methanol.
Antimicrobial Activity
Recent studies have indicated that compounds derived from diketopiperazines exhibit significant antimicrobial properties. For instance, the compound has shown promising results against various bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Excellent | 625 - 1250 µg/mL |
| Staphylococcus epidermidis | Significant | 625 µg/mL |
| Enterococcus faecalis | Moderate | 625 µg/mL |
| Pseudomonas aeruginosa | Variable | Not consistently effective |
The compound's antibacterial efficacy was evaluated through in vitro assays, demonstrating its potential as a therapeutic agent against resistant strains of bacteria .
Antifungal Activity
In addition to antibacterial properties, this compound has exhibited antifungal activity against Candida albicans, with effective concentrations reported at MIC values similar to those observed for bacterial strains. This positions it as a candidate for further development in antifungal therapies .
The biological activity of diketopiperazines like this compound is thought to stem from their ability to inhibit protein synthesis and disrupt cell membrane integrity in microbial cells. This dual action enhances their effectiveness against a broad spectrum of pathogens.
Study 1: Antibacterial Efficacy
In a controlled study published in Molecules, researchers synthesized several diketopiperazine derivatives and tested their antibacterial properties. The results indicated that compounds with structural similarities to this compound were particularly effective against Gram-positive bacteria .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of diketopiperazines demonstrated that these compounds could inhibit the growth of Candida albicans significantly. The study highlighted the potential for developing new antifungal agents based on this scaffold .
Properties
Molecular Formula |
C8H12N4O4 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15) |
InChI Key |
VRHCRFVPPMTPGK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















